Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate
Description
Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate is a heterocyclic compound featuring a fused pyrimido[2,1-b][1,3,5]thiadiazine core. Key structural elements include:
- Trifluoromethyl group at position 8: Enhances lipophilicity and metabolic stability, common in bioactive molecules for improved pharmacokinetics.
- Ethyl acetate ester: Likely acts as a prodrug moiety, enhancing solubility and bioavailability.
Its synthesis likely involves cyclization and functionalization steps analogous to related pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3S/c1-2-20-9(19)4-16-5-17-8(18)3-7(11(12,13)14)15-10(17)21-6-16/h3H,2,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJHTRCAIKODFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CN2C(=O)C=C(N=C2SC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 3-aminoindazoles with ketoesters, followed by functionalization via Suzuki-Miyaura cross-coupling and aromatic nucleophilic substitution reactions . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the selection of appropriate catalysts, reaction conditions, and purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to pyrimidines and thiadiazines exhibit significant antimicrobial properties. Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate may possess similar attributes due to its structural framework. Studies have shown that derivatives of pyrimidines and thiadiazines have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, thiazole and thiadiazole derivatives have been found to exhibit anticancer activity through molecular docking studies . The presence of trifluoromethyl groups in the structure may enhance its potency by improving pharmacokinetic properties.
Analgesic and Anti-inflammatory Effects
Analogous compounds have displayed analgesic and anti-inflammatory activities. The synthesis of similar thiazine derivatives has shown efficacy in reducing inflammation and pain associated with various conditions . This suggests that this compound could be explored for similar therapeutic applications.
Agricultural Applications
Pesticidal Activity
Given the increasing need for sustainable agricultural practices, the exploration of novel pesticides is critical. Compounds with a pyrimidine core have been investigated for their pesticidal properties. This compound could potentially serve as a lead compound for developing new agrochemicals targeting plant pathogens or pests .
Material Science
Polymeric Applications
The unique chemical structure of this compound may also allow it to be incorporated into polymeric materials. Its ability to modify the properties of polymers could lead to advancements in material science where enhanced thermal stability or chemical resistance is desired.
Summary Table of Applications
| Application Area | Potential Uses | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria like S. aureus |
| Anticancer agents | Promising results from molecular docking studies | |
| Analgesic and anti-inflammatory | Similar compounds show efficacy | |
| Agricultural Science | Pesticides | Potential for targeting plant pathogens |
| Material Science | Polymer modification | Enhances thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to participate in [3+2] cycloaddition reactions, leading to the formation of new fluorine-containing heterocycles. These reactions influence related biochemical pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity: The pyrimido-thiadiazine core distinguishes the target compound from simpler pyrimidines or quinolinones . The trifluoromethyl group confers higher lipophilicity (logP ~2.5–3.0) compared to methyl or fluorophenyl substituents (logP ~1.8–2.2), influencing membrane permeability .
Synthetic Pathways :
- Cyclization reactions using oxalyl chloride or thiosemicarbazide are common in related compounds , suggesting similar steps for the target’s thiadiazine ring formation.
- Ethyl ester introduction via nucleophilic substitution (e.g., with ethyl bromoacetate) is a plausible route, as seen in pyrimidine derivatives .
Biological Activity: Pyrimido-thiadiazines are less explored than quinolinones or pyrimido-triazines but show promise in antimicrobial studies due to heteroatom-rich cores . The trifluoromethyl group may reduce metabolic degradation compared to methyl groups, extending half-life .
ADMET Properties: The ethyl ester in the target compound is expected to undergo hydrolysis in vivo to a carboxylic acid, similar to other esters . However, the trifluoromethyl group may slow hydrolysis, delaying activation . Thiadiazine cores generally exhibit moderate aqueous solubility (~50–100 µM), superior to quinolinones but inferior to pyrimidines .
Table 2: Pharmacokinetic Comparison
Biological Activity
Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate (CAS No. 1622837-13-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂F₃N₃O₃S
- Molecular Weight : 323.29 g/mol
Biological Activities
The biological activity of this compound has been linked to various pharmacological effects:
1. Antimicrobial Activity
- Several studies indicate that derivatives of thiadiazines exhibit significant antibacterial and antifungal properties. The compound's structure suggests potential effectiveness against a range of pathogens due to its heterocyclic nature .
2. Anticancer Properties
- Research has shown that similar compounds in the pyrimidine and thiadiazine classes can inhibit cancer cell proliferation. This compound may possess similar properties due to its structural analogies with known anticancer agents .
3. Enzyme Inhibition
- The compound is hypothesized to act as an enzyme inhibitor. Studies on related compounds have demonstrated inhibition of enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell signaling pathways that regulate growth and proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives can modulate ROS levels in cells, leading to apoptosis in cancer cells while sparing normal cells.
Case Studies
Several studies highlight the biological activities associated with thiadiazine derivatives:
Case Study 1: Antibacterial Activity
A study demonstrated that a series of thiazine derivatives showed potent activity against Gram-positive and Gram-negative bacteria. This compound could potentially exhibit similar efficacy based on its structural features .
Case Study 2: Anticancer Screening
In vitro tests on related pyrimidine derivatives indicated significant cytotoxicity against various cancer cell lines. These findings suggest that this compound may also possess anticancer properties worth exploring further .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
